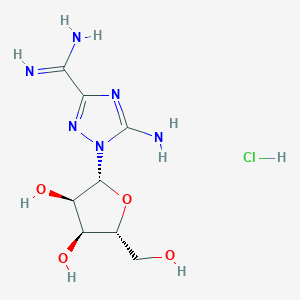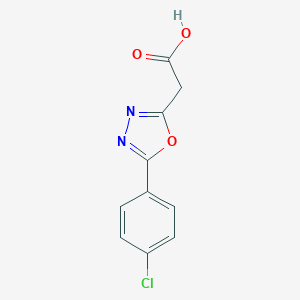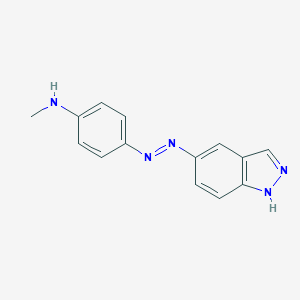![molecular formula C39H46ClN3O7 B058636 Dodecyl 3-[[2-(3-benzyl-2,5-dioxoimidazolidin-1-yl)-3-(4-methoxyphenyl)-3-oxopropanoyl]amino]-4-chlorobenzoate CAS No. 111285-72-4](/img/structure/B58636.png)
Dodecyl 3-[[2-(3-benzyl-2,5-dioxoimidazolidin-1-yl)-3-(4-methoxyphenyl)-3-oxopropanoyl]amino]-4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecyl 3-[[2-(3-benzyl-2,5-dioxoimidazolidin-1-yl)-3-(4-methoxyphenyl)-3-oxopropanoyl]amino]-4-chlorobenzoate is a complex organic compound with the molecular formula C41H50ClN3O8 and a molecular weight of 748.304 g/mol . This compound is characterized by its unique structure, which includes a dodecyl chain, a benzyl group, a methoxyphenyl group, and a chlorobenzoate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl 3-[[2-(3-benzyl-2,5-dioxoimidazolidin-1-yl)-3-(4-methoxyphenyl)-3-oxopropanoyl]amino]-4-chlorobenzoate involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:
Formation of the Imidazolidinone Ring: This step involves the reaction of benzylamine with a suitable diketone to form the imidazolidinone ring.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a Friedel-Crafts acylation reaction.
Formation of the Chlorobenzoate Moiety: The chlorobenzoate group is attached via an esterification reaction.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methoxyphenyl groups.
Reduction: Reduction reactions can occur at the imidazolidinone ring and the chlorobenzoate moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzoate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can lead to the formation of benzaldehyde or benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Dodecyl 3-[[2-(3-benzyl-2,5-dioxoimidazolidin-1-yl)-3-(4-methoxyphenyl)-3-oxopropanoyl]amino]-4-chlorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- Dodecyl 3-[[2-(3-benzyl-4-ethoxy-2,5-dioxoimidazolidin-1-yl)-3-(4-methoxyphenyl)-3-oxopropanoyl]amino]-4-chlorobenzoate
- Dodecyl 3-[[2-(3-benzyl-2,5-dioxoimidazolidin-1-yl)-3-(4-methoxyphenyl)-3-oxopropanoyl]amino]-4-chlorobenzoate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
111285-72-4 |
|---|---|
Fórmula molecular |
C39H46ClN3O7 |
Peso molecular |
704.2 g/mol |
Nombre IUPAC |
dodecyl 3-[[2-(3-benzyl-2,5-dioxoimidazolidin-1-yl)-3-(4-methoxyphenyl)-3-oxopropanoyl]amino]-4-chlorobenzoate |
InChI |
InChI=1S/C39H46ClN3O7/c1-3-4-5-6-7-8-9-10-11-15-24-50-38(47)30-20-23-32(40)33(25-30)41-37(46)35(36(45)29-18-21-31(49-2)22-19-29)43-34(44)27-42(39(43)48)26-28-16-13-12-14-17-28/h12-14,16-23,25,35H,3-11,15,24,26-27H2,1-2H3,(H,41,46) |
Clave InChI |
SXILFPZERNFVLT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)C2=CC=C(C=C2)OC)N3C(=O)CN(C3=O)CC4=CC=CC=C4 |
SMILES canónico |
CCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)C2=CC=C(C=C2)OC)N3C(=O)CN(C3=O)CC4=CC=CC=C4 |
Sinónimos |
2-(1-Benzyl-2,4-dioxoimidazolidin-3-yl)-2'-chloro-5'-(dodecyloxycarbonyl)-2-(4-methoxybenzoyl)acetanilide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(3S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde](/img/structure/B58569.png)

![[(1R,2S,3R,4R,5S)-2,5-dihydroxy-3,4-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B58575.png)


![Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate](/img/structure/B58580.png)

